molecular formula C13H20ClN3O3S B13467922 N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride

Cat. No.: B13467922
M. Wt: 333.84 g/mol
InChI Key: OBGDGISYZZCMTB-UHFFFAOYSA-N
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Description

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride is a chemical compound with the molecular formula C13H19N3O3S·HCl. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Phenyl Group: The phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Acetamide Moiety: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide
  • N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide
  • N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide

Uniqueness

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20ClN3O3S

Molecular Weight

333.84 g/mol

IUPAC Name

N-[4-(4-aminopiperidin-1-yl)sulfonylphenyl]acetamide;hydrochloride

InChI

InChI=1S/C13H19N3O3S.ClH/c1-10(17)15-12-2-4-13(5-3-12)20(18,19)16-8-6-11(14)7-9-16;/h2-5,11H,6-9,14H2,1H3,(H,15,17);1H

InChI Key

OBGDGISYZZCMTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl

Origin of Product

United States

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